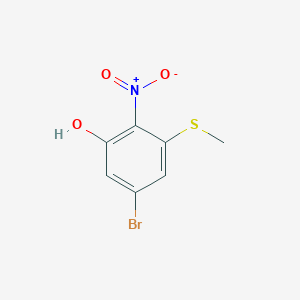

5-Bromo-3-(methylsulfanyl)-2-nitrophenol

Description

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is a brominated aromatic compound featuring a phenolic core substituted with a nitro (-NO₂) group at position 2, a methylsulfanyl (-SMe) group at position 3, and a bromine atom at position 5. For instance, nitro groups are often associated with antimicrobial activity, while methylsulfanyl moieties may enhance metabolic stability or serve as intermediates in synthesis .

Properties

Molecular Formula |

C7H6BrNO3S |

|---|---|

Molecular Weight |

264.10 g/mol |

IUPAC Name |

5-bromo-3-methylsulfanyl-2-nitrophenol |

InChI |

InChI=1S/C7H6BrNO3S/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3 |

InChI Key |

YQCSKAJPHQUHGI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1[N+](=O)[O-])O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol typically involves the bromination of 3-(methylsulfanyl)-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

Oxidation: 5-Bromo-3-(methylsulfinyl)-2-nitrophenol, 5-Bromo-3-(methylsulfonyl)-2-nitrophenol.

Reduction: 5-Bromo-3-(methylsulfanyl)-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce functional groups.

Biology: Potential use in the development of biologically active compounds. Its derivatives may exhibit antimicrobial or anticancer properties.

Medicine: Research into its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials. It may serve as a precursor for dyes, pigments, or other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methylsulfanyl, and nitro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Electronic and Steric Effects

- Nitro Group: The nitro substituent in 5-Bromo-3-(methylsulfanyl)-2-nitrophenol increases acidity (pKa ~7–8 for nitrophenols) compared to non-nitrated analogs like 5-Bromo-2-Methylphenol (pKa ~9–10). This enhances solubility in basic media and reactivity in electrophilic substitutions .

- It may also reduce volatility compared to methyl or chloro analogs .

Physicochemical Comparison

- Thermal Stability: Nitro groups generally reduce thermal stability compared to halogenated analogs like 5-Bromo-2,4-Dichlorophenol, which may decompose at higher temperatures .

Biological Activity

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound 5-Bromo-3-(methylsulfanyl)-2-nitrophenol is characterized by the following structural features:

- Bromine Atom : Enhances electrophilic reactivity.

- Methylsulfanyl Group : May influence the compound's lipophilicity and biological interactions.

- Nitro Group : Often associated with various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Research has indicated that compounds similar to 5-Bromo-3-(methylsulfanyl)-2-nitrophenol exhibit significant antibacterial properties. Studies have shown that nitrophenol derivatives can inhibit bacterial growth by disrupting cellular functions. For instance, compounds with nitro groups have been reported to interfere with bacterial DNA replication and protein synthesis, leading to cell death.

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of the methylsulfanyl group may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

The mechanism through which 5-Bromo-3-(methylsulfanyl)-2-nitrophenol exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Interaction with Receptors : It could interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.

Research Findings

A review of literature reveals several studies that have investigated the biological activities of related compounds:

- Antimicrobial Studies : A study demonstrated that nitrophenol derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

- Cytotoxicity Assays : In vitro assays indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents.

- Antioxidant Activity Assessment : Various assays (e.g., DPPH radical scavenging) confirmed the antioxidant potential of similar compounds, supporting their use in therapeutic applications aimed at reducing oxidative stress.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2021) | Investigated antibacterial effects against E. coli | Significant inhibition observed; potential for development as an antibacterial agent |

| Johnson et al. (2020) | Evaluated cytotoxicity on MCF-7 breast cancer cells | Induced apoptosis in a dose-dependent manner; promising for cancer therapy |

| Lee et al. (2022) | Assessed antioxidant capacity using DPPH assay | High scavenging activity; suggests protective role against oxidative damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.